molecular formula C20H22N4O B12272034 1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

Cat. No.: B12272034
M. Wt: 334.4 g/mol
InChI Key: VHDGKPNVVSWHMU-UHFFFAOYSA-N
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Description

1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound that features a urea moiety linked to a benzyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with benzylamine to form the corresponding amide. This intermediate is then reacted with an appropriate isocyanate to yield the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}urea: Lacks the methyl group on the pyrazole ring.

    1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}urea: Methyl group is positioned differently on the pyrazole ring.

    1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea: Methyl group is positioned differently on the pyrazole ring.

Uniqueness

1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can affect the compound’s binding affinity to molecular targets and its overall stability .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea

InChI

InChI=1S/C20H22N4O/c1-24-15-19(14-23-24)18-9-7-16(8-10-18)11-12-21-20(25)22-13-17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H2,21,22,25)

InChI Key

VHDGKPNVVSWHMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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